(3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride
CAS No.: 2109805-53-8
Cat. No.: VC11994076
Molecular Formula: C7H7Cl3FN
Molecular Weight: 230.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2109805-53-8 |
|---|---|
| Molecular Formula | C7H7Cl3FN |
| Molecular Weight | 230.5 g/mol |
| IUPAC Name | (3,6-dichloro-2-fluorophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H6Cl2FN.ClH/c8-5-1-2-6(9)7(10)4(5)3-11;/h1-2H,3,11H2;1H |
| Standard InChI Key | KGFXBYBADLCTIH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1Cl)CN)F)Cl.Cl |
| Canonical SMILES | C1=CC(=C(C(=C1Cl)CN)F)Cl.Cl |
Introduction
The compound belongs to the class of benzylamine derivatives featuring a fluorine atom at the 2-position and chlorine atoms at the 3- and 6-positions of the benzene ring. While no experimental crystallographic data exists for the 3,6-dichloro isomer, its 3,5-dichloro analog (CID 83409835) provides a foundational reference for predicting key properties .
Molecular Formula and Connectivity
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Molecular Formula: C₇H₇Cl₂FN·HCl
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SMILES: FC1=C(C=CC(=C1Cl)Cl)CN
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InChI Key: Predicted to differ from the 3,5-isomer (HILZDSSANACEJV-UHFFFAOYSA-N ) due to altered chlorine positions.
The 3,6-substitution pattern introduces steric and electronic differences compared to the 3,5-isomer, potentially influencing reactivity and intermolecular interactions.
Predicted Physicochemical Parameters
Collision cross-section (CCS) values for the 3,5-dichloro analog, as calculated by ion mobility spectrometry, are as follows :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 193.99341 | 130.8 |
| [M+Na]⁺ | 215.97535 | 144.8 |
| [M-H]⁻ | 191.97885 | 132.7 |
These values suggest moderate polarity, with sodium adducts exhibiting larger CCS due to increased ion size. The 3,6-isomer may show slight deviations in these metrics due to altered dipole moments.
Stability and Reactivity Considerations
Acid-Base Behavior
The hydrochloride salt form enhances water solubility and stability. The free amine (pKa ~9–10) protonates fully under physiological conditions, making it suitable for salt-dependent formulations.
Halogen-Directed Reactivity
The 2-fluoro substituent activates the ring for electrophilic substitution at the 4- and 6-positions, while chlorine atoms at 3 and 6 create steric hindrance for further functionalization.
Challenges and Research Gaps
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Stereochemical Control: Asymmetric synthesis of chiral benzylic amines remains unexplored for this compound.
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Metabolic Profiling: No ADMET data exists to predict pharmacokinetic behavior.
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Scalability: Patent methods require optimization for large-scale production, particularly in reducing Pd/C catalyst loading.
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